3-(3-Chlorophenyl)-2-methylbenzoic acid
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-12(6-3-7-13(9)14(16)17)10-4-2-5-11(15)8-10/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHZOCSAGIPHNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689548 | |
| Record name | 3'-Chloro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261990-46-8 | |
| Record name | 3'-Chloro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-2-methylbenzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution for nucleophilic substitution.
Major Products
Oxidation: 3-(3-Chlorophenyl)-2-carboxybenzoic acid.
Reduction: 3-(3-Chlorophenyl)-2-methylbenzyl alcohol.
Substitution: 3-(3-Hydroxyphenyl)-2-methylbenzoic acid (if chlorine is substituted with a hydroxyl group).
Scientific Research Applications
3-(3-Chlorophenyl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-2-methylbenzoic acid depends on its interaction with molecular targets. For example, in biological systems, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biochemical pathways. The exact mechanism can vary based on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of 3-(3-Chlorophenyl)-2-methylbenzoic acid and related compounds:
Key Observations :
- However, in water-octanol systems, 2-methylbenzoic acid shows minimal steric shielding, suggesting similar partitioning behavior to its isomers .
- Electronic Effects: The 3-chlorophenyl group is electron-withdrawing, increasing the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to non-chlorinated analogs.
- Functional Group Impact: Hydroxy or trifluoromethyl substituents (e.g., in 2-hydroxybutanoic acid or trifluoromethylacrylic acid) significantly alter polarity and lipophilicity, influencing drug-likeness and bioavailability .
Comparison with Similar Compounds :
- 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid: Synthesized via arylative carboxylation using 1-chloro-4-iodobenzene (75% yield) .
- 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) : Modified Schotten-Baumann acylation with conventional reagents, highlighting versatility in functional group introduction .
Thermodynamic and Solubility Data
Evidence from methyl-substituted benzoic acids (e.g., 2-methylbenzoic acid) reveals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
